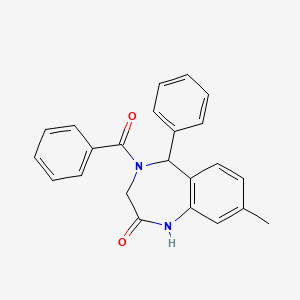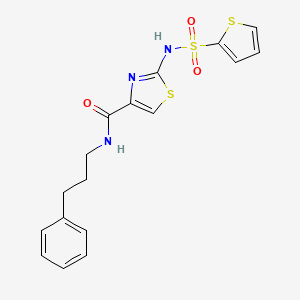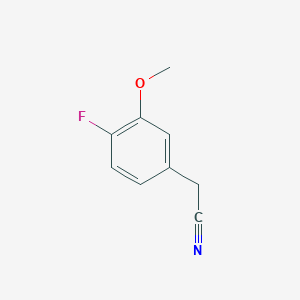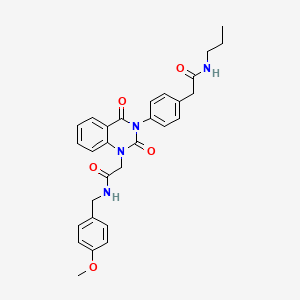![molecular formula C17H15ClFN5O B2894770 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 2319878-27-6](/img/structure/B2894770.png)
5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide is an interesting compound primarily known for its unique structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a triazolidine core, which is a five-membered ring containing three nitrogen atoms, and it is substituted with both a 3-chloroanilino group and a 4-fluorophenyl group. The presence of these substituents introduces diversity in chemical behavior and potential interactions with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide can be achieved through a multi-step process. One of the common methods involves the reaction between a triazolidine-4-carboxylic acid derivative and suitable aromatic amines. The process generally requires the use of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize side products, employing continuous flow techniques, and using robust purification methods like crystallization or chromatography. Automation and advanced control systems could be incorporated to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the triazolidine ring might be oxidized to form corresponding derivatives.
Reduction: Reduction processes could target the nitro groups on the aromatic rings if present, converting them into amine groups.
Substitution: Electrophilic or nucleophilic substitutions could occur at the aromatic rings, introducing various functional groups that can alter the compound's properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Br₂, Cl₂), organometallic reagents (Grignard reagents)
Major Products Formed
Oxidation, reduction, and substitution reactions can yield derivatives with modified functional groups, leading to new compounds with potentially unique properties and applications.
科学的研究の応用
This compound has significant potential in various scientific research fields:
Chemistry: Its unique structure can be used as a building block in synthetic chemistry to develop novel materials and compounds.
Biology: Its interaction with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: Investigations into its pharmacological properties may reveal applications in treating diseases, acting as inhibitors or activators of specific biological pathways.
Industry: Its stability and reactivity can be leveraged in manufacturing processes, including the development of coatings, adhesives, and specialty chemicals.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The triazolidine ring and aromatic substituents play crucial roles in binding to these targets, modulating biological pathways. The exact mechanism can vary based on the compound's specific application, but typically involves inhibition or activation of enzymes or receptors.
類似化合物との比較
Comparing 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide with similar compounds highlights its uniqueness:
Similar Compounds: 5-anilino triazolidine-4-carboxamide derivatives, 5-(3-chloroanilino)-N-ethyltriazolidine-4-carboxamide, N-(4-fluorophenyl)ethyl triazolidine derivatives.
Uniqueness: The combination of the 3-chloroanilino and 4-fluorophenyl groups on the triazolidine scaffold provides a unique pharmacophore, potentially leading to distinct biological activity and specificity compared to other similar compounds.
特性
IUPAC Name |
5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O/c1-10(11-5-7-13(19)8-6-11)20-17(25)15-16(23-24-22-15)21-14-4-2-3-12(18)9-14/h2-10,15-16,21-24H,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTKKCWFMPFVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2894688.png)





![ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate](/img/structure/B2894700.png)
![5-chloro-2-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2894702.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B2894704.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2894706.png)



